

# An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 4-Bromo-2-fluoro-6-methoxybenzaldehyde |
| Cat. No.:      | B1443001                               |

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This guide provides a comprehensive technical overview of **4-Bromo-2-fluoro-6-methoxybenzaldehyde**, a key halogenated aromatic aldehyde. This document details its nomenclature, physicochemical properties, a validated synthesis protocol, and its applications as a versatile building block in medicinal chemistry and drug discovery. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. The content herein is curated for professionals in the chemical and pharmaceutical sciences, aiming to provide both foundational knowledge and actionable insights for research and development.

## Nomenclature and Chemical Identity

The formal IUPAC name for the compound is **4-Bromo-2-fluoro-6-methoxybenzaldehyde**. It is a substituted benzaldehyde, meaning it is a benzene ring where a hydrogen atom is replaced by a formyl group (-CHO), with additional substituents at specified positions.

The numbering of the benzene ring begins at the carbon atom of the aldehyde group (position 1). The substituents are then located as follows: a fluorine atom at position 2, a bromine atom at position 4, and a methoxy group (-OCH<sub>3</sub>) at position 6. This specific arrangement of electron-withdrawing (bromo, fluoro, aldehyde) and electron-donating (methoxy) groups imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

### Key Identifiers:

- Molecular Formula: C<sub>8</sub>H<sub>6</sub>BrFO<sub>2</sub>[\[1\]](#)
- Molecular Weight: 233.04 g/mol [\[1\]](#)
- CAS Number: 856767-09-4[\[1\]](#)
- InChI Key: RJWZBFAJSYHLOU-UHFFFAOYSA-N[\[1\]](#)

## Physicochemical Properties

**4-Bromo-2-fluoro-6-methoxybenzaldehyde** is typically a solid at room temperature.[\[1\]](#) A summary of its key physical and chemical properties is provided below. Understanding these properties is crucial for its proper handling, storage, and application in experimental setups.

| Property          | Value   | Source(s)           |
|-------------------|---|---------------------|
| Appearance        | Solid   | <a href="#">[1]</a> |
| Purity            | ≥98% (Typical)                                  | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> BrFO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 233.04 g/mol                                    | <a href="#">[1]</a> |
| Melting Point     | 48 - 54 °C                                      | <a href="#">[2]</a> |
| Boiling Point     | ~223 °C   |                     |
| Density           | ~1.494 g/cm <sup>3</sup> at 25 °C               |                     |

## Synthesis and Manufacturing

The synthesis of substituted benzaldehydes like **4-Bromo-2-fluoro-6-methoxybenzaldehyde** often involves a multi-step process that requires precise control of reaction conditions. A common and industrially relevant approach is the formylation of a corresponding substituted benzene ring.

A logical synthetic pathway starts from a more readily available precursor, such as 1,4-dibromo-2-fluorobenzene. The process involves a selective metal-halogen exchange followed by formylation and subsequent nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

## Validated Two-Step Synthesis Protocol:

### Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

This step utilizes a Grignard reaction for selective formylation. The choice of a Grignard reagent, like isopropyl magnesium chloride, allows for a selective metal-halogen exchange at a practical temperature (0 °C), avoiding the cryogenic conditions required for organolithium reagents.[3]

- **Reaction Setup:** A dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon) is charged with 1,4-dibromo-2-fluorobenzene. Anhydrous THF is used as the solvent.
- **Grignard Formation:** The solution is cooled to 0 °C in an ice bath. Isopropyl magnesium chloride is added dropwise, maintaining the temperature. The Grignard reagent selectively replaces one of the bromine atoms.
- **Formylation:** Anhydrous N,N-Dimethylformamide (DMF) is added slowly to the reaction mixture. DMF serves as the formyl source.[3][4]
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, 4-bromo-2-fluorobenzaldehyde, is purified by crystallization from a solvent like heptane.[3]

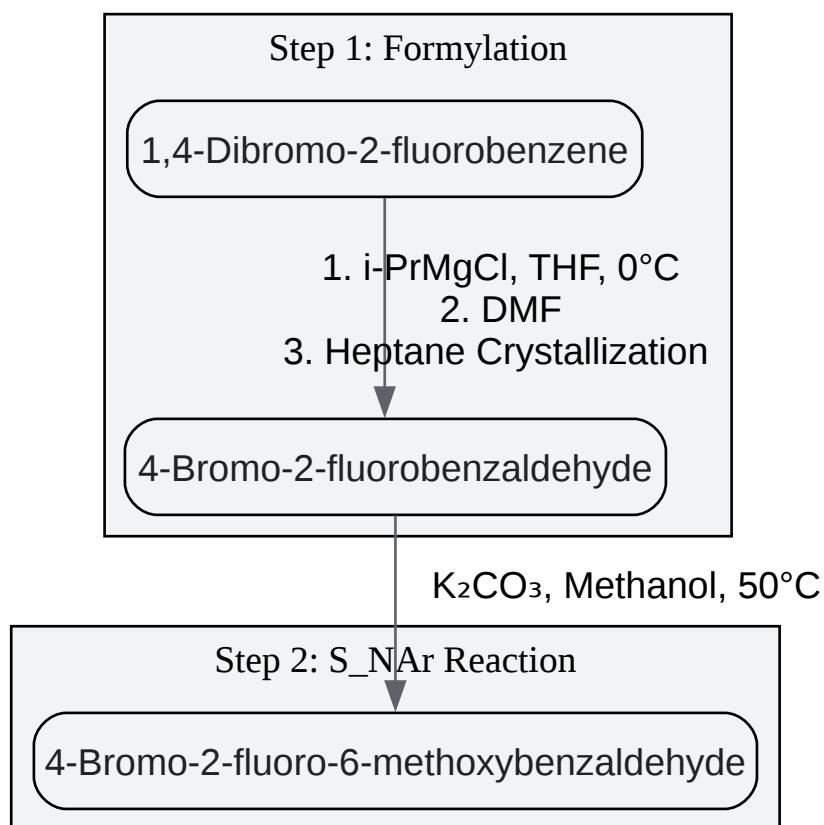
### Step 2: Synthesis of **4-Bromo-2-fluoro-6-methoxybenzaldehyde**

The intermediate from Step 1 undergoes a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom, activated by the electron-withdrawing aldehyde group, is displaced by a methoxide ion.

- **Reaction Setup:** The purified 4-bromo-2-fluorobenzaldehyde is dissolved in methanol.

- Nucleophilic Substitution: A base, such as potassium carbonate, is added to the solution.[3] [4] This generates the methoxide nucleophile from the methanol solvent. Using a mild base like  $K_2CO_3$  is advantageous as it minimizes side reactions like the Cannizzaro reaction, which can occur with stronger bases like sodium methoxide.[3]
- Reaction Conditions: The mixture is heated to a moderate temperature (e.g., 50 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).[3]
- Work-up and Purification: After cooling, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. The final product, **4-Bromo-2-fluoro-6-methoxybenzaldehyde**, can be purified via crystallization or column chromatography.

## Synthesis Workflow Diagram



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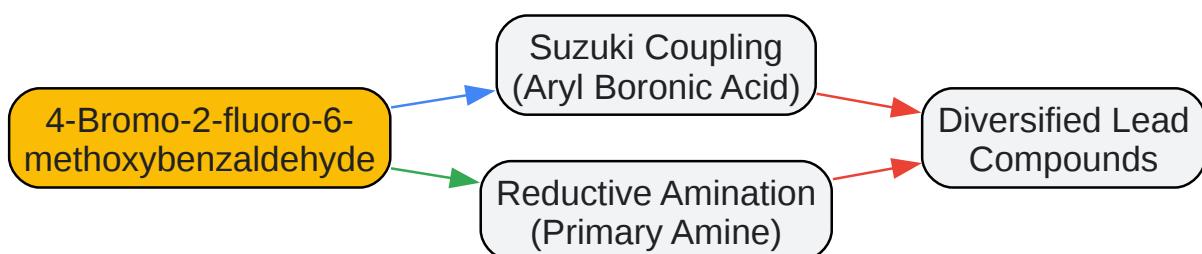
Caption: A two-step synthesis of **4-Bromo-2-fluoro-6-methoxybenzaldehyde**.

## Applications in Research and Drug Discovery

Halogenated benzaldehydes are fundamental building blocks in medicinal chemistry. The specific substitution pattern of **4-Bromo-2-fluoro-6-methoxybenzaldehyde** offers multiple reactive sites for diversification, making it a valuable starting material for constructing complex molecular scaffolds.

- **Versatile Intermediate:** The aldehyde group can undergo various transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.
- **Cross-Coupling Reactions:** The bromo substituent is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. This versatility is crucial for creating libraries of compounds for high-throughput screening.
- **Scaffold for Bioactive Molecules:** The substituted phenyl ring itself serves as a core scaffold. Analogous structures, such as other substituted bromofluorobenzaldehydes, are known intermediates in the synthesis of active pharmaceutical ingredients (APIs).<sup>[5]</sup> The strategic placement of fluoro and methoxy groups can influence the molecule's conformation and metabolic stability, which are critical parameters in drug design.

## Illustrative Application Workflow



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Caption: Role as a versatile chemical building block in drug discovery.

## Health and Safety Information

As with any laboratory chemical, proper safety precautions must be observed when handling **4-Bromo-2-fluoro-6-methoxybenzaldehyde**. It is classified as an irritant.

## GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]

## Precautionary Statements:

- P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[6]
- P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[6]
- P280: Wear protective gloves, eye protection, and protective clothing.[6]
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use and handle the compound inside a certified fume hood.

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## References

- 1. 4-BROMO-2-FLUORO-6-METHOXYBENZALDEHYDE | CymitQuimica  
[cymitquimica.com]

- 2. fishersci.com [fishersci.com]
- 3. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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